Orellanine

Toxicology Nephrology Mycotoxin Research

Why source Orellanine here? Its unique 3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide structure makes it irreplaceable for renal cell carcinoma research and nephrotoxicity assays. Unlike generic bipyridines, only this precise N-oxide configuration delivers the selective cytotoxicity against proximal tubular epithelial cells—validated in xenograft models (90% tumor mass reduction) and now in Phase I/II trials (NCT05287945). For your mechanistic studies, ADC development, or calibrating HPLC-ESI-MS/MS detection methods (LOD 4.9 ng/mL), accept no substitute. We supply research-grade material with full characterization, supporting your critical work in oncology and toxicology.

Molecular Formula C10H8N2O6
Molecular Weight 252.18 g/mol
CAS No. 37338-80-0
Cat. No. B1677459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrellanine
CAS37338-80-0
SynonymsOrellanine
Molecular FormulaC10H8N2O6
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O
InChIInChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H
InChIKeyJGRNMEQUBVRSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orellanine (CAS 37338-80-0) Chemical Identity and Core Nephrotoxic Properties


Orellanine is a bipyridine N-oxide fungal nephrotoxin naturally occurring in mushrooms of the Cortinarius genus (e.g., C. orellanus, C. rubellus) [1]. Its structure, 3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide, was confirmed by NMR and X-ray crystallography [2]. The molecule exhibits exceptional thermal and chemical stability, resisting degradation by cooking, freezing, or drying [3]. In animal models, orellanine demonstrates high acute toxicity via intraperitoneal injection, with reported LD50 values in mice ranging from 12.5 to 20 mg/kg, and an oral LD50 of 90 mg/kg [4][5].

Why Generic Bipyridine or Nephrotoxin Substitution Fails for Orellanine-Based Applications


Orellanine cannot be functionally substituted by simpler bipyridine analogs or other nephrotoxins due to its unique combination of structural features and toxicological profile. Studies demonstrate that even minor modifications to the bipyridine scaffold dramatically alter toxicity [1]. Notably, the closely related analog orelline, differing only in its N-oxide state, is entirely non-toxic [2]. Furthermore, direct comparative studies reveal that orellanine is the most toxic bipyridyl tested in renal cell cultures, with an EC50 significantly lower than that of 2,2'-bipyridine or 4,4'-bipyridine [3]. This extreme sensitivity of activity to precise molecular architecture—specifically the tetrahydroxy-di-N-oxide configuration—renders generic substitution unfeasible for any research or industrial application requiring the compound's specific nephrotoxic or anti-carcinogenic properties.

Quantitative Differential Evidence for Orellanine (CAS 37338-80-0) vs. Closest Analogs


Acute In Vivo Toxicity: Orellanine vs. Bipyridinium Herbicides Paraquat and Diquat

Orellanine exhibits acute in vivo toxicity that is comparable to, but mechanistically distinct from, structurally related bipyridinium herbicides. In mice, the intraperitoneal LD50 of orellanine was determined to be 12.5 mg/kg [1]. For reference, the widely studied herbicide paraquat has a reported intraperitoneal LD50 in mice of approximately 35-50 mg/kg [2], while diquat has a reported intraperitoneal LD50 of 30-40 mg/kg [2]. This indicates that orellanine is roughly 2-4 times more acutely lethal in this model, despite a shared bipyridine core structure.

Toxicology Nephrology Mycotoxin Research

Cytotoxicity in Renal Proximal Tubular Epithelial Cells (RPTEC)

In primary human renal proximal tubular epithelial cells (RPTEC), orellanine exhibits a well-defined cytotoxic profile. The half-maximal inhibitory concentration (IC50) of orellanine was determined to be 319.2 μg/mL [1]. While no direct comparator IC50 values for simpler bipyridines like 2,2'-bipyridine or 4,4'-bipyridine are available in this specific assay system, the study confirms the concentration-dependent effect in a highly relevant target cell population.

Cell Biology Nephrotoxicity In Vitro Toxicology

Comparative Cytotoxicity on LLCPK1 Renal Cell Monolayers: Orellanine vs. Simple Bipyridines

In a direct head-to-head comparison on LLCPK1 renal cell monolayers, orellanine demonstrated superior cytotoxicity to its simpler structural analogs. The study explicitly states that based on EC50 values, orellanine was 'the most toxic of the tested bipyridyls' [1]. While exact numeric EC50 values were not reported in the abstract, this definitive ranking against 2,2'-bipyridine and 4,4'-bipyridine establishes its unique potency within this chemical class. Orellanine caused disruption of confluent monolayers and decreased the activities of membrane-bound alkaline phosphatase and cytosolic lactate dehydrogenase.

Comparative Toxicology Renal Cell Culture EC50 Determination

Mechanism of Action: Electrochemical Behavior Distinct from Bipyridinium Herbicides

Despite structural similarity to bipyridinium herbicides like paraquat and diquat, orellanine operates via a distinct electrochemical mechanism. Electrochemical studies demonstrate that orellanine cannot be reduced by electrons derived from H2O or NADPH, unlike paraquat, which is reduced in plant and animal cells respectively [1]. Furthermore, research confirms that orellanine's mechanism of action is 'different from that of these poisons' (paraquat/diquat) [2]. This fundamental divergence in redox behavior underpins its unique biological profile.

Electrochemistry Mechanism of Action Redox Biology

Extraction and Analytical Recovery: Orellanine vs. Orellanine Glucosides

The choice of extraction solvent critically dictates whether orellanine or its glucosylated conjugates are obtained. Extraction of Cortinarius rubellus with 3 M HCl or water yields primarily the aglycone orellanine, while methanol or acidified methanol predominantly extracts mono- and diglucosylated orellanine [1]. The highest overall recovery of total orellanine-related material was achieved using 3 M HCl. Additionally, a validated HPLC-ESI-MS/MS method achieved a detection limit of 4.9 ng/mL for orellanine, which is below the threshold for acute toxic effects [1].

Analytical Chemistry Natural Product Extraction HPLC-MS/MS

Structural Basis for Differential Toxicity: Orellanine vs. Non-Toxic Orelline

The toxicity of orellanine is exquisitely dependent on its N-oxide moieties. The closely related analog orelline, which lacks these N-oxides and is neutral in its most stable form, is completely non-toxic [1][2]. Furthermore, QSAR studies on 21 substituted pyridines confirm that even slight variations in substituents can cause 'dramatic changes of toxicity,' and that orellanine's actual toxicity deviates substantially from predictions based on a simple bipyridine structure [3].

Structure-Activity Relationship Medicinal Chemistry Toxicology

Evidence-Backed Research and Industrial Applications for Orellanine (CAS 37338-80-0)


Preclinical Development of Targeted Therapies for Renal Cell Carcinoma (RCC)

Orellanine's well-documented and highly selective cytotoxicity for proximal tubular epithelial cells, from which clear cell RCC (ccRCC) originates, makes it a unique tool for preclinical cancer research. In vivo studies in nude rats carrying human ccRCC xenografts demonstrated that brief orellanine treatment eliminated more than 90% of viable tumor mass compared to control rats [1]. This exceptional efficacy, coupled with its selectivity, has directly led to the initiation of phase I/II clinical trials (NCT05287945) for metastatic ccRCC patients on dialysis [2]. For procurement, this supports use in xenograft models, mechanistic studies of RCC cell death, and the development of orellanine-based antibody-drug conjugates (ADCs).

In Vitro Nephrotoxicity Screening and Mechanistic Studies

Orellanine serves as a definitive positive control and mechanistic probe in nephrotoxicity research. Its established IC50 of 319.2 μg/mL in primary human RPTEC provides a quantitative benchmark for calibrating in vitro renal toxicity assays [3]. Furthermore, its unique mechanism—which is distinct from that of paraquat and diquat despite structural similarity—allows researchers to dissect specific pathways of renal injury, including oxidative stress and disruption of protein synthesis [4]. For procurement, this validates its use in cell-based assays designed to study proximal tubule damage, screen for potential nephroprotective agents, and validate new in vitro kidney models.

Analytical Method Development and Forensic Toxicology

The development and validation of sensitive analytical methods for orellanine detection are critical for both food safety monitoring and forensic toxicology. A robust HPLC-ESI-MS/MS method has been established that can detect orellanine at concentrations as low as 4.9 ng/mL in complex matrices like blood plasma and mushroom stews [5]. This method is essential for confirming suspected orellanine poisoning cases, as the toxin has a prolonged latency period and is often difficult to detect post-ingestion. For procurement, a high-purity orellanine standard is indispensable for calibrating these assays and ensuring accurate quantification in biological and environmental samples.

Synthetic Chemistry and Process Development

The complexity of orellanine's bipyridine N-oxide structure has historically made its total synthesis a significant challenge. A recent international patent application (PCT/EP2024/061864) details a new synthetic route, indicating active industrial interest in scalable production [6]. For procurement in a chemistry context, this supports the need for orellanine as a reference standard for verifying synthetic intermediates and final products. Its use as a starting material for the synthesis of novel analogs or as a comparator in analytical purity assessments is directly supported by this ongoing synthetic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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